Methyl(2-methylpentyl)amine hydrochloride

Description

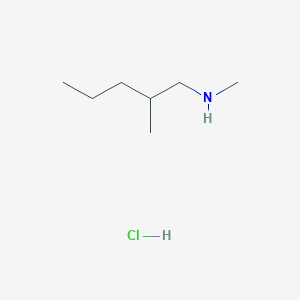

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-7(2)6-8-3;/h7-8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZAANDGQAJGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Rigorous Analytical Characterization Techniques for Amine Hydrochlorides in Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy of aliphatic amines, protons on carbons adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing nature of nitrogen, causing their signals to appear at higher chemical shifts (typically δ 2.2 to 2.9 ppm) compared to other alkyl protons. The N-H proton signal in secondary amines often appears as a broad signal between δ 0.5 and 5 ppm, and its exact position can be influenced by solvent, concentration, and hydrogen bonding. The formation of a hydrochloride salt significantly affects the electronic environment, causing a downfield shift of nearby proton signals. For instance, the protons of the amino group in allylamine (B125299) hydrochloride are observed at δ 8.4 ppm, a significant shift from the free base.

In ¹³C NMR spectroscopy, the electronegative nitrogen atom also deshields the adjacent carbon atom (α-carbon), resulting in a characteristic chemical shift typically in the δ 30 to 60 ppm range. Other aliphatic carbons appear at lower chemical shifts, generally between δ 10 and 35 ppm. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl(2-methylpentyl)amine (B13626319) Hydrochloride Predicted values are based on general principles of NMR spectroscopy for aliphatic amine salts.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | Downfield of typical alkyl region | ~30 - 45 |

| N-H₂⁺ | Broad, significantly downfield | N/A |

| C1-H₂ (N-CH₂) | ~2.8 - 3.2 | ~50 - 65 |

| C2-H | ~1.5 - 2.0 | ~30 - 40 |

| C2-CH₃ | ~0.9 - 1.1 | ~15 - 25 |

| C3-H₂ | ~1.2 - 1.6 | ~30 - 40 |

| C4-H₂ | ~1.2 - 1.6 | ~20 - 30 |

| C5-H₃ | ~0.8 - 1.0 | ~10 - 15 |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For amines, the "nitrogen rule" is a useful guideline, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺) peak with an odd mass-to-charge ratio (m/z). Methyl(2-methylpentyl)amine (C₇H₁₇N) has a molecular weight of approximately 115.14 g/mol , consistent with this rule. When analyzed, the hydrochloride salt will typically show the mass of the protonated free amine [M+H]⁺.

The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation. For Methyl(2-methylpentyl)amine, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl(2-methylpentyl)amine Based on the principle of alpha-cleavage.

| Fragmentation Pathway | Lost Radical | Resulting Fragment Ion | Predicted m/z |

| Molecular Ion [M]⁺ | N/A | [C₇H₁₇N]⁺ | 115 |

| Alpha-cleavage (Path A) | Pentyl radical (•C₅H₁₁) | [CH₂=NHCH₃]⁺ | 44 |

| Alpha-cleavage (Path B) | Methyl radical (•CH₃) | [CH(CH(CH₃)C₃H₇)=NH₂]⁺ | 100 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the presence of specific functional groups.

The IR spectrum of a secondary amine hydrochloride is distinctly different from that of its corresponding free base. The protonation of the nitrogen atom to form an ammonium (B1175870) salt (R₂NH₂⁺) gives rise to characteristic absorption bands. A prominent, broad absorption envelope is typically observed in the 3000 to 2700 cm⁻¹ region, which is attributed to the N-H⁺ stretching vibrations. This broadness is a result of strong intermolecular hydrogen bonding in the salt. Additionally, the spectra of secondary amine salts feature characteristic NH₂⁺ deformation (bending) vibrations in the region of 1620 to 1560 cm⁻¹. Standard C-H stretching vibrations from the alkyl groups are also present, typically just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for Methyl(2-methylpentyl)amine Hydrochloride

| Vibrational Mode | Functional Group | Expected Absorption Region (cm⁻¹) | Intensity |

| N-H⁺ Stretch | Secondary Ammonium Salt | 2700 - 3000 | Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| N-H₂⁺ Bend | Secondary Ammonium Salt | 1560 - 1620 | Medium |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1465 | Medium |

Chromatographic Separation Methods for Isomer Resolution and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the target analyte and the assessment of its purity by detecting and resolving any related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of non-volatile or thermally unstable compounds like amine hydrochlorides. The analysis of basic compounds such as amines can be challenging, sometimes requiring mobile phase additives or specialized columns to achieve sharp, symmetrical peaks. For quantitative analysis, detection is often performed using a UV detector, which may necessitate pre-column derivatization if the amine itself lacks a suitable chromophore.

A critical application of HPLC for Methyl(2-methylpentyl)amine is the resolution of its stereoisomers. The molecule contains a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. The ability to separate and quantify the individual enantiomers is crucial in many research contexts.

Table 4: Example HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (may require derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile compounds. Due to the salt form, this compound is non-volatile. Therefore, direct GC analysis requires conversion back to the free, volatile amine. This is typically accomplished by adding a strong base to the sample solution before injection or analysis.

The GC analysis of volatile amines presents challenges due to their high polarity and basicity, which can cause interactions with active sites in the GC system, leading to poor peak shape (tailing) and reduced accuracy. To overcome these issues, specialized capillary columns with base-deactivated surfaces or specific stationary phases (e.g., Rtx-Volatile Amine columns) are often employed to ensure good chromatographic performance. Alternatively, chemical derivatization can be used to convert the amine into a less polar and more volatile derivative, improving its chromatographic behavior. The coupling with a mass spectrometer allows for definitive identification of the analyte and any impurities based on their mass spectra.

Table 5: Typical GC-MS Parameters for Volatile Amine Analysis

| Parameter | Condition |

| Sample Preparation | Liberation of free amine with a base (e.g., KOH) |

| GC Column | Base-deactivated, low-polarity column (e.g., 5% Phenyl Polysiloxane) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Scan Range | m/z 35 - 350 |

Advanced Derivatization Strategies for Enhanced Analytical Detection and Specificity

While CE and other analytical techniques can directly analyze many amine hydrochlorides, derivatization is a powerful strategy employed to enhance detection sensitivity and specificity, particularly when dealing with low concentrations or complex matrices. researchgate.net Derivatization involves chemically modifying the analyte to impart properties that are more favorable for a given analytical method. For amines, this often means attaching a chromophore or fluorophore to allow for highly sensitive UV-Vis or fluorescence detection. researchgate.netresearchgate.net

A variety of derivatization reagents have been developed for the analysis of primary and secondary amines. nih.gov The choice of reagent depends on several factors, including the nature of the amine, the analytical technique being used, and the desired outcome of the derivatization. Common goals of derivatization include:

Improving Detection: Introducing a functional group that is readily detectable by common analytical detectors.

Enhancing Separation: Modifying the analyte's properties to improve its chromatographic or electrophoretic behavior.

Increasing Volatility: For gas chromatography (GC) analysis, derivatization can make non-volatile amines more amenable to analysis.

Several classes of derivatization reagents are commonly used for amines, including those that form fluorescent or UV-absorbing derivatives. nih.gov For instance, dansyl chloride (DNS-Cl) is a versatile reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.gov Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also imparts fluorescence to the amine derivative. researchgate.net

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com For example, the reaction of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with secondary amines is typically carried out in a borate (B1201080) buffer at an elevated temperature to facilitate the reaction. mdpi.com

Interactive Table: Comparison of Common Derivatization Reagents for Amines

| Derivatization Reagent | Target Amines | Detection Method | Key Advantages |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, MS | Versatile, high ionization efficiency. nih.gov |

| o-Phthalaldehyde (B127526) (OPA) | Primary | Fluorescence | Versatile fluorogenic reagent. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Useful in highly acidic chromatography. nih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary & Secondary | Fluorescence | Selective for secondary amines in the presence of a primary amine scavenger. mdpi.com |

| Marfey's Reagent | Primary & Secondary | UV | Useful for chiral separations. nih.gov |

Iv. Theoretical and Computational Chemistry Investigations of Alkyl Amine Hydrochloride Systems

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental to determining the electronic structure and energetic landscapes of molecules. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron densities, and energy profiles.

The conformational flexibility of alkyl amines is a key determinant of their physical and chemical properties. Ab initio and Density Functional Theory (DFT) methods are widely used to explore the potential energy surface of these molecules and identify stable conformers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results directly from first principles without relying on empirical parameters. researchgate.net These methods can provide highly accurate energetic profiles but are often computationally expensive. mdpi.com DFT, a more common approach, calculates the electron density of a system to determine its energy and other properties. researchgate.net Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p) or def2-TZVP), have proven effective for studying secondary alkyl amines. molssi.org

For a molecule like methyl(2-methylpentyl)amine (B13626319), conformational searches are performed to identify various low-energy structures. molssi.org These searches can be conducted using molecular mechanics force fields, with the resulting conformers then being subjected to higher-level DFT geometry optimizations and frequency calculations. molssi.org The relative energies of these conformers are used to determine their population distribution at a given temperature, often through Boltzmann weighting. molssi.orgnih.gov Such studies are crucial for building large computational libraries of alkyl amines, which can be used to train predictive models. nih.govchemrxiv.org

Table 1: Comparison of Computational Methods for Amine Conformation Analysis

| Method | Description | Typical Basis Set | Common Application |

|---|---|---|---|

| MP2 | Ab initio method that includes electron correlation. | 6-31G* or higher | High-accuracy initial geometry optimization. mdpi.com |

| B3LYP-D3 | A hybrid DFT functional with dispersion correction. | 6-31G(d,p) | Geometry optimizations and frequency calculations. molssi.org |

| M06-2X | A meta-hybrid DFT functional good for non-covalent interactions. | def2-TZVP | Single-point energy calculations for refined energetics. molssi.org |

| GFN2-xTB | A semi-empirical tight-binding method. | N/A | Fast conformational scans for large molecules. mdpi.com |

Computational models are highly effective at predicting various spectroscopic properties, which can be used to validate theoretical structures against experimental data. For alkyl amine hydrochlorides, key spectroscopic techniques include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can simulate IR spectra by computing the vibrational frequencies of a molecule. mdpi.com The calculated frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra. For instance, the characteristic N-H stretching vibrations in the amine salt can be identified and analyzed. mdpi.comnih.gov Discrepancies between calculated and experimental spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the condensed phase. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on DFT-optimized structures. nih.gov The accuracy of these predictions allows for the assignment of experimental NMR signals and can help confirm the connectivity and conformation of the molecule in solution. nih.gov Computational studies have also been used to simulate X-ray Absorption Spectra (XAS) to probe the unoccupied molecular orbitals and understand how factors like hydrogen bonding influence the electronic structure. acs.org

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

In the solid state and in solution, the properties of methyl(2-methylpentyl)amine hydrochloride are heavily influenced by intermolecular interactions. The primary interactions are the strong N-H⁺···Cl⁻ hydrogen bonds, along with weaker C-H···Cl and van der Waals forces.

Molecular modeling techniques, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com This method maps the electron density distribution to define molecular surfaces, highlighting regions of close contact between neighboring molecules. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis in Amine Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions involving amines. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For reactions relevant to amine chemistry, such as nucleophilic substitution (Sₙ2) at a nitrogen center, DFT and ab initio methods are employed to calculate the activation energies (energy barriers) and reaction energies. researchgate.net Locating the transition state structure—the highest point on the minimum energy pathway—is critical for understanding the kinetics of the reaction. Various DFT functionals, including BMK, M06-2X, and ωB97X-D, have been benchmarked and recommended for accurately characterizing the potential energy profiles of Sₙ2 reactions at a nitrogen atom. researchgate.net

These computational studies provide detailed geometric and electronic information about the transition state, which is often impossible to observe experimentally. This allows for a deeper understanding of how the structure of the alkyl amine influences its reactivity in various chemical transformations. researchgate.net

In Silico Approaches for Predicting Chemical Reactivity in Amine-Containing Molecules

In silico methods use computational calculations to predict the chemical reactivity of molecules based on their electronic structure. For amine-containing molecules, these predictions can range from identifying the most likely sites of metabolic attack to assessing general nucleophilic or electrophilic character. researchgate.net

Reactivity descriptors derived from quantum chemical calculations are often used for this purpose. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For an alkyl amine, the nitrogen lone pair is typically an electron-rich site.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule.

These descriptors are used in structure-activity relationship (QSAR) models and machine learning algorithms to predict how a molecule will behave in a biological or chemical system. researchgate.netrsc.org For example, such models can predict the sites of metabolism by cytochrome P450 enzymes, which often involves oxidation at nitrogen or adjacent carbon atoms. researchgate.net The development of large, pre-computed descriptor libraries for alkyl amines facilitates the rapid, on-the-fly prediction of properties for new or hypothetical structures. nih.govchemrxiv.org

V. Mechanistic Studies of Chemical Transformations Involving Methyl 2 Methylpentyl Amine Hydrochloride and Analogous Amines

Elucidation of Reaction Kinetics and Thermodynamics for Amine Reactions

The reactivity of amines is fundamentally governed by the principles of chemical kinetics and thermodynamics. Studies on analogous secondary amines provide significant insight into the behavior of Methyl(2-methylpentyl)amine (B13626319) hydrochloride.

Reaction Thermodynamics: The thermodynamics of amine reactions, particularly protonation, are crucial for understanding their behavior in solution. The protonation of an amine (Am) by an acid (HA) can be represented by the equilibrium:

Am + HA ⇌ AmH⁺ + A⁻

The key thermodynamic parameters for this reaction are the standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), which are related to the protonation constant (K_prot). Van't Hoff analyses of protonation constants over various temperatures have been used to determine ΔH° and ΔS° for series of primary, secondary, and tertiary amines. acsgcipr.org For secondary alkylamines, trends in these parameters are correlated with structural changes, such as the degree of substitution and steric hindrance around the nitrogen atom. acsgcipr.org Generally, the protonation of secondary amines is an exothermic process.

Interactive Data Table: Thermodynamic Properties of Amine Protonation

| Amine Type | Temperature Range (K) | Typical ΔH° (kJ/mol) | Typical ΔS° (J/mol·K) | log10 K_prot (at 298K) |

| Primary Alkylamine | 288–318 | -45 to -55 | -10 to -30 | 10.6 - 10.8 |

| Secondary Alkylamine | 288–318 | -50 to -60 | -20 to -40 | 10.9 - 11.2 |

| Tertiary Alkylamine | 288–318 | -40 to -50 | -40 to -60 | 10.4 - 10.9 |

Reaction Kinetics: Kinetic studies reveal the rates and mechanisms of amine reactions. For secondary amines like Methyl(2-methylpentyl)amine, reactions such as N-alkylation and N-acylation are common. The rate of these reactions is highly dependent on the nucleophilicity of the nitrogen atom.

The kinetics of N-methylation of amines, for instance, can be catalyzed by transition metal complexes and proceeds through a metal hydride mechanism. The rate-determining step often involves the formation of an imine intermediate followed by its reduction.

In reactions with compounds like cyanoboranes in acidic media, the hydrolysis kinetics show a multi-step process where B-H bond breaking is often the rate-determining step. researchgate.net The steric bulk of the amine group can have a dominant effect on the reaction rate. researchgate.net For amine hydrochlorides, the kinetics of dissociation to the free amine can be modeled, showing that in open systems, the reaction can proceed to completion, whereas in closed systems, no significant amine production occurs. rsc.orgacs.org This is critical in industrial processes where amine hydrochloride salts may form as byproducts. rsc.orgacs.org

Investigation of Oxidation Mechanisms of Substituted Alkyl Amines in Chemical Environments

Substituted alkyl amines, including N-methylated secondary amines, are susceptible to oxidation through various pathways, influenced by the oxidant, catalyst, and substrate structure. The primary sites of oxidation are the nitrogen atom and the α-carbon atoms.

Key oxidative transformations for secondary amines include:

N-Dealkylation: This process involves the removal of an alkyl group. For Methyl(2-methylpentyl)amine, this could mean the loss of either the methyl or the 2-methylpentyl group. The mechanism often proceeds through the formation of a carbinolamine intermediate at the α-carbon of one of the alkyl groups. acsgcipr.orgrsc.org This intermediate is unstable and breaks down to yield a primary amine and a carbonyl compound (an aldehyde or ketone). rsc.org Cytochrome P450 (CYP450) enzymes are well-known to catalyze this reaction in biological systems, typically via a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism. nih.gov

N-Oxidation: This involves the direct oxidation of the nitrogen atom. For secondary amines, this leads to the formation of hydroxylamine (B1172632) intermediates. These hydroxylamines can be further oxidized to corresponding nitrones. acsgcipr.org N-oxidation is generally a less common pathway compared to oxidative dealkylation for many aliphatic amines. acsgcipr.org

α-Carbon Oxidation to Imines: Oxidation can occur at the C-H bond of the carbon atom adjacent (α) to the nitrogen, leading to the formation of an iminium ion, which then deprotonates to form an imine. This is a common pathway in photocatalytic and electrochemical oxidations. nih.govresearchgate.net For example, photocatalysts like C70 fullerene can mediate the oxidation of secondary benzylamines to imines, involving reactive oxygen species like singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂•⁻). nih.gov

Catalytic Systems for Amine Oxidation: Various catalytic systems have been developed to achieve selective oxidation of amines.

Photocatalysis: Systems using TiO₂ or fullerene photocatalysts under light irradiation can selectively oxidize amines to imines in the presence of air. nih.govrsc.org The mechanism often involves the generation of radical intermediates. nih.gov

Metal-Catalyzed Oxidation: Transition metals like ruthenium, copper, and iron are used to catalyze the oxidation of amines to amides or imines. nih.govvaia.com For example, RuCl₃ with an oxidant can catalyze N-demethylation via a methoxymethylamine intermediate. nih.gov

Electrochemical Oxidation: Electrochemical methods can also induce N-dealkylation, although they may compete with other oxidation reactions. nih.gov

The specific pathway taken depends on factors such as the steric and electronic properties of the amine. For instance, in Methyl(2-methylpentyl)amine, the secondary α-carbon of the 2-methylpentyl group and the primary α-carbon of the methyl group present different reactivities towards oxidation.

Stereochemical Implications and Control in Amine Synthetic Reactions

Methyl(2-methylpentyl)amine is a chiral molecule due to the stereocenter at the C2 position of the pentyl chain. The synthesis and reactions of such chiral amines require careful consideration of stereochemistry to control the formation of enantiomers and diastereomers.

Asymmetric Synthesis: The stereoselective synthesis of chiral amines is a major focus in organic chemistry. Key strategies applicable to secondary amines like Methyl(2-methylpentyl)amine include:

Asymmetric Reductive Amination: This is one of the most direct methods, involving the reaction of a ketone with an amine, followed by the asymmetric hydrogenation of the resulting imine or iminium ion intermediate. The use of chiral transition metal catalysts (e.g., based on Iridium or Rhodium) with chiral ligands can achieve high enantioselectivity. nih.govrsc.org For the synthesis of (R)- or (S)-Methyl(2-methylpentyl)amine, one could react 2-pentanone with methylamine (B109427) and reduce the intermediate with a chiral catalyst, or react 2-methylpentanal (B94375) with methylamine followed by a similar chiral reduction.

Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's tert-butanesulfinamide, can be reacted with an aldehyde (e.g., 2-methylpentanal) to form a chiral N-sulfinylimine. Diastereoselective addition of a methyl group (e.g., from a Grignard reagent) followed by removal of the auxiliary yields the chiral amine with high stereopurity. diva-portal.org

Kinetic Resolution: A racemic mixture of a chiral amine can be resolved by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. nih.gov This can be achieved through enzymatic methods or with chiral catalysts, for example, in enantioselective acylation reactions. nih.govwhiterose.ac.uknih.gov

Diastereoselective Reactions: When a chiral amine like Methyl(2-methylpentyl)amine is used as a reactant, its existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, leading to the formation of diastereomers in unequal amounts. This diastereoselectivity is a key principle in asymmetric synthesis. For instance, if the amine were to be further functionalized, the chiral center at C2 would direct the approach of reagents, favoring the formation of one diastereomer over the other. acs.org Computational DFT studies on related systems have been used to rationalize and predict the diastereoselectivity in reactions catalyzed by cyclic secondary amines. nih.gov

Interactive Data Table: Common Strategies for Chiral Amine Synthesis

| Method | Description | Key Reagents/Catalysts | Stereochemical Control |

| Asymmetric Hydrogenation | Reduction of a prochiral imine. | Chiral Rh, Ir, or Ru complexes with chiral phosphine (B1218219) ligands. | Enantioselective |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Ellman's sulfinamide, Evans' oxazolidinones. | Diastereoselective |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Enzymes (e.g., lipases), chiral acylation catalysts (e.g., chiral DMAP analogues). | Enantioselective |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Transaminases, Imine Reductases (IREDs). | Enantioselective |

Enzyme-Catalyzed Reactions with Amines: Mechanistic Insights in Biocatalysis

Biocatalysis offers highly selective and environmentally benign methods for the transformation of amines. Several classes of enzymes are known to catalyze reactions involving secondary amines, providing valuable mechanistic insights.

Monoamine Oxidases (MAOs): MAOs are flavin-containing enzymes that catalyze the oxidative deamination of monoamines. wikipedia.org They are crucial in the metabolism of neurotransmitters and xenobiotics. nih.gov The mechanism involves the oxidation of the amine to an imine, with the concomitant reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂. The imine is then non-enzymatically hydrolyzed in the aqueous environment to an aldehyde or ketone and ammonia (B1221849) (or a primary amine). Finally, molecular oxygen reoxidizes the FADH₂ to FAD, producing hydrogen peroxide. nih.govwikipedia.org MAOs can act on secondary amines, catalyzing N-dealkylation. nih.gov For Methyl(2-methylpentyl)amine, MAO could catalyze the removal of the methyl group (to yield 2-methylpentylamine and formaldehyde) or the 2-methylpentyl group (to yield methylamine and 2-methylpentanal). Mechanistic proposals for the initial amine oxidation step include hydride transfer, polar nucleophilic, and single-electron transfer (radical) pathways. nih.govnih.gov

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These NAD(P)H-dependent enzymes are powerful tools for the asymmetric synthesis of chiral amines. rsc.orgwhiterose.ac.uk They catalyze the reduction of imines to amines. In a synthetic context, they are used in reductive amination reactions where a ketone reacts with an amine to form an imine in situ, which is then stereoselectively reduced by the enzyme. acsgcipr.orgnih.gov This approach is highly effective for producing chiral secondary amines from a ketone and a primary amine, or chiral primary amines from a ketone and ammonia. nih.gov The mechanism involves the transfer of a hydride from the NADPH or NADH cofactor to the imine carbon, with a conserved acidic residue (e.g., Asp or Tyr) in the active site protonating the nitrogen. whiterose.ac.uk

Transaminases (TAs): Transaminases, or aminotransferases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. diva-portal.org While primarily used for synthesizing primary amines, engineered transaminases are being developed for reactions with secondary amines. The mechanism involves a ping-pong bi-bi reaction, where the PLP cofactor is first converted to pyridoxamine (B1203002) phosphate (PMP) by the amine donor. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and forming the new amine product. acs.org This technology can be applied in "amine borrowing" cascades, where a transaminase shuttles an amine group to generate a reactive intermediate in situ. acs.orgnih.gov

Vi. Research Applications of Methyl 2 Methylpentyl Amine Hydrochloride in Fundamental Chemical Science

Role as a Precursor or Reagent in Advanced Organic Synthesis

Methyl(2-methylpentyl)amine (B13626319) hydrochloride can be a valuable precursor in advanced organic synthesis. Following its conversion to the free amine, the nitrogen atom's nucleophilicity can be exploited in numerous synthetic transformations. As a secondary amine, it can participate in reactions to form more complex molecules. For instance, it can be used in the synthesis of substituted amides, which are prevalent in pharmaceuticals and biologically active compounds. The general scheme for such a reaction involves the acylation of the amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Another key application is in the formation of enamines. The reaction of the free amine with a ketone or an aldehyde containing an α-hydrogen leads to the formation of an enamine, which is a crucial intermediate in various carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. This allows for the introduction of alkyl or acyl groups at the α-position of the carbonyl compound.

The chiral center at the 2-position of the pentyl group also suggests its potential use in stereoselective synthesis. While the commercially available compound is often a racemate, resolution of the enantiomers could provide chiral building blocks for the synthesis of enantiomerically pure target molecules.

Exploration as a Building Block for Structurally Diverse Molecular Frameworks

The concept of "building blocks" is central to modern medicinal and materials chemistry, referring to readily available small molecules that can be systematically combined to create large libraries of diverse compounds. Methyl(2-methylpentyl)amine hydrochloride, or its free amine form, fits this description. Its structure, featuring a secondary amine group and a branched alkyl chain, can be incorporated into larger molecular scaffolds to modulate properties such as lipophilicity, steric hindrance, and basicity.

In drug discovery, for example, the methyl(2-methylpentyl)amino moiety could be appended to a core scaffold to explore the structure-activity relationship (SAR) of a series of potential drug candidates. The branched alkyl group can influence how a molecule fits into a biological target's binding pocket and can also impact its metabolic stability.

The table below illustrates the potential incorporation of the Methyl(2-methylpentyl)amino group into different molecular frameworks.

| Molecular Framework | Potential Application | Resulting Compound Class |

| Acyl Chlorides | Synthesis of bioactive compounds | Tertiary Amides |

| Heterocyclic Halides | Development of novel ligands | Substituted Heterocycles |

| Epoxides | Creation of amino alcohols | β-Amino Alcohols |

| Aldehydes/Ketones | C-C bond formation | Enamines/Imines |

Development of Chemical Probes and Ligands via Amine Derivatization

The secondary amine in Methyl(2-methylpentyl)amine provides a reactive handle for the synthesis of chemical probes and ligands. Chemical probes are essential tools for studying biological processes, while ligands are crucial for interacting with and modulating the function of proteins and other biological targets.

Derivatization of the amine allows for the attachment of various functional groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. For instance, reaction with a fluorescent dye containing an amine-reactive group (e.g., an N-hydroxysuccinimide ester) would yield a fluorescently labeled version of the molecule. This could be used to visualize the localization of the molecule within cells or tissues.

Furthermore, the amine can be incorporated into more complex structures designed to bind to specific metal ions or biological receptors. The synthesis of such ligands often involves multi-step reaction sequences where the amine's nucleophilicity is strategically employed to form key bonds.

Utility as a Reference Standard in Analytical Method Development and Validation

In analytical chemistry, reference standards are highly pure substances used to confirm the identity and determine the concentration of a substance in a sample. This compound can serve as a reference standard in the development and validation of analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For a new analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. This process assesses several parameters, including:

Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

In this context, a well-characterized sample of this compound would be used to prepare calibration standards and quality control samples to assess these validation parameters.

The following table summarizes the role of a reference standard in analytical method validation.

| Validation Parameter | Role of this compound Standard |

| Specificity | Used to confirm the retention time or spectral signature of the analyte and ensure no interference from other compounds. |

| Linearity | A series of known concentrations are prepared to establish the method's linear range. |

| Accuracy | Used to spike samples with a known amount of the analyte to determine the percent recovery. |

| Precision | Replicate analyses of the standard are performed to assess the method's repeatability and intermediate precision. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl(2-methylpentyl)amine hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of a primary amine (e.g., methylamine) with 2-methylpentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The freebase is then treated with HCl gas in anhydrous ether to form the hydrochloride salt. Purification is achieved via recrystallization (ethanol/ether) or HPLC .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexanes). Optimize yield by controlling stoichiometry (1:1.2 amine:alkyl halide) and reaction time (12–24 hrs at 60°C).

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : NMR (D₂O) shows characteristic signals: δ 0.9–1.0 (m, 3H, CH₃), δ 1.3–1.6 (m, 4H, CH₂), δ 2.4–2.6 (s, 3H, N–CH₃) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 164.2 (C₇H₁₈NCl requires 163.7).

- X-ray Crystallography : Resolves spatial arrangement of the branched alkyl chain and amine group .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro Screening :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) for neuroprotective applications (IC₅₀ determination via Ellman’s assay) .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Dose Range : 1–100 µM, with controls (e.g., cisplatin for cytotoxicity).

Advanced Research Questions

Q. How does this compound interact with tubulin, and how does this compare to structural analogs?

- Mechanistic Insight : The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics (IC₅₀ = 2.1 µM vs. 1.5 µM for combretastatin A-4) .

- Structural Comparison :

- Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride : Lacks the 2-methylpentyl group, reducing hydrophobic interactions (IC₅₀ = 5.8 µM) .

- Prop-2-en-1-yl derivatives : Enhanced rigidity decreases binding affinity (IC₅₀ = 3.9 µM) .

Q. How can contradictory data on its neuroprotective efficacy be resolved?

- Case Study : One study reports 40% reduction in Aβ plaques (Alzheimer’s model), while another shows no effect.

- Resolution Strategies :

- Dosage Optimization : Test higher doses (up to 200 µM) accounting for blood-brain barrier permeability.

- Model Selection : Use transgenic mice (e.g., APP/PS1) instead of cell lines for in vivo relevance .

Q. What strategies enhance its metabolic stability for in vivo applications?

- SAR Insights :

- Branching : The 2-methylpentyl group reduces CYP450-mediated oxidation compared to linear chains (t₁/₂ = 2.1 hrs vs. 0.8 hrs for hexyl analogs) .

- Prodrug Design : Introduce ester moieties at the amine to improve bioavailability .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

- Methods :

- CCS Collision Cross-Section : Predicts impurity profiles via ion mobility spectrometry (e.g., CCS = 138.6 Ų for [M+H]⁺) .

- HPLC-MS/MS : Quantifies impurities <0.1% using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

Q. How do environmental factors (pH, temperature) affect its stability in aqueous solutions?

- Stability Profile :

- pH Sensitivity : Degrades rapidly at pH >7 (t₁/₂ = 4 hrs at pH 8 vs. 48 hrs at pH 5).

- Temperature : Store at 4°C; avoid freeze-thaw cycles to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.